![molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5](/img/structure/B1323033.png)
[3-(3-Isopropoxyphenyl)propyl]amine
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Overview
Description
[3-(3-Isopropoxyphenyl)propyl]amine, also known as IPA, is a chemical compound that belongs to the class of phenethylamines. It is an aliphatic primary amine .
Synthesis Analysis
The synthesis of amines like [3-(3-Isopropoxyphenyl)propyl]amine can be achieved through various methods. One such method involves the alkylation of primary and secondary amines, which can be difficult to control and often give mixtures of products . Another method involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis
The molecular formula of [3-(3-Isopropoxyphenyl)propyl]amine is C12H19NO. The molecular weight is 193.28 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary significantly. Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .Scientific Research Applications
Synthesis of Propionamides
- Research conducted by Arutyunyan et al. (2014) delves into the synthesis of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. They explored the hydrolysis and acylation processes of related compounds, noting weak antibacterial activity in the synthesized compounds (Arutyunyan et al., 2014).
Metal Complex Synthesis
- A study by Al-Amiery et al. (2009) involved synthesizing new metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. They characterized these complexes through various spectroscopic techniques, indicating potential applications in material science (Al-Amiery et al., 2009).
Pharmaceutical Applications
- Research by Varga et al. (2018) involved the synthesis of an isoindolinone library, utilizing Propylphosphonic anhydride (T3P®) in a reaction involving phenylethylamine derivatives and tryptamine. This study highlights the compound's role in the development of pharmaceuticals (Varga et al., 2018).
Green Chemistry
- Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid (a similar compound) in green chemistry. They focused on its application in enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its potential in sustainable material science (Trejo-Machin et al., 2017).
Basic Catalysis in Eco-Friendly Processes
- A study by Blasco-Jiménez et al. (2010) on amino-grafted metallosilicate MCM-41 materials showcased the role of compounds like 3-aminopropyl-trimethoxysilane in catalyzing eco-friendly processes, signifying its importance in environmental chemistry (Blasco-Jiménez et al., 2010).
Spectroscopic Profiling and Molecular Docking Analysis
- Abraham et al. (2018) conducted vibrational and electronic absorption spectroscopic profiling on 3-Amino-3-(2-nitrophenyl) propionic acid. They analyzed the molecular structure and interactions with proteins, contributing to a deeper understanding of molecular interactions (Abraham et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [3-(3-Isopropoxyphenyl)propyl]amine are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other physiological processes .
Mode of Action
In this case, [3-(3-Isopropoxyphenyl)propyl]amine likely interacts with its targets, Trypsin-1 and Trypsin-2, leading to changes in their activity .
Biochemical Pathways
Given its targets, it may influence pathways involving protein digestion and other processes regulated by trypsin enzymes .
Result of Action
The molecular and cellular effects of [3-(3-Isopropoxyphenyl)propyl]amine’s action depend on its interaction with Trypsin-1 and Trypsin-2 . By modulating the activity of these enzymes, it could potentially influence various physiological processes, including protein digestion .
properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGSBPBALQENT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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